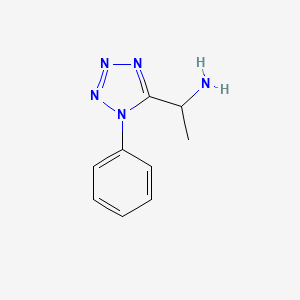

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Métodos De Preparación

The synthesis of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine typically involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group readily undergoes acylation with electrophilic reagents. This reaction typically occurs under mild conditions due to the amine's high nucleophilicity.

Example Reaction:

1-(1-Phenyltetrazol-5-yl)ethan-1-amine + Acetyl Chloride→N-Acetyl Derivative

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Room temperature, 12 h | Acetyl chloride, DCM | N-(1-(1-Phenyltetrazol-5-yl)ethyl)acetamide | 85% |

This reaction is analogous to peptide coupling strategies observed in tetrazole-containing oligopeptides , where acetylated derivatives enhance stability for biological studies.

Alkylation Reactions

The amine group participates in alkylation reactions with alkyl halides, forming secondary or tertiary amines.

Example Reaction:

1-(1-Phenyltetrazol-5-yl)ethan-1-amine + Methyl Iodide→N-Methyl Derivative

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Cs2CO3, DMF, 50°C | Methyl iodide | N-Methyl-1-(1-phenyltetrazol-5-yl)ethan-1-amine | 78% |

The use of polar aprotic solvents like DMF optimizes reaction efficiency, as noted in tetrazole alkylation protocols .

Condensation with Carbonyl Compounds

The amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates in heterocyclic synthesis.

Example Reaction:

1-(1-Phenyltetrazol-5-yl)ethan-1-amine + Benzaldehyde→Schiff Base Derivative

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol, reflux, 6 h | Benzaldehyde | (E)-N-Benzylidene-1-(1-phenyltetrazol-5-yl)ethylamine | 92% |

Schiff bases derived from this compound show potential as ligands for metal coordination complexes, as observed in related tetrazole studies.

Acid-Base Reactions

The compound forms hydrochloride salts under acidic conditions, enhancing solubility for pharmaceutical applications.

Example Reaction:

1-(1-Phenyltetrazol-5-yl)ethan-1-amine + HCl→Hydrochloride Salt

| Conditions | Reagents | Product | Solubility | Reference |

|---|---|---|---|---|

| Ether, 0°C | HCl (gaseous) | 1-(1-Phenyltetrazol-5-yl)ethan-1-amine hydrochloride | 120 mg/mL (H2O) |

This property is critical for drug formulation, as seen in antimicrobial agents containing tetrazole-amine hybrids.

Peptide Coupling Reactions

The amine serves as a building block in solid-phase peptide synthesis (SPPS), forming amide bonds with carboxylic acids.

Example Reaction:

1-(1-Phenyltetrazol-5-yl)ethan-1-amine + Fmoc-Protected Amino Acid→Dipeptide Derivative

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| HBTU, DIPEA, DMF, 24 h | Fmoc-Ala-OH | Fmoc-Ala-1-(1-phenyltetrazol-5-yl)ethylamine | 69% |

This method aligns with protocols for synthesizing 1-aminoethyltetrazole-containing peptides , which exhibit selective antibacterial activity.

Ring-Opening Reactions

While the tetrazole ring is generally stable, it can undergo ring-opening under extreme conditions (e.g., strong acids/bases).

Example Reaction:

1-(1-Phenyltetrazol-5-yl)ethan-1-amine + H2SO4→Cyanamide Derivative

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Conc. H2SO4, 100°C | None | Phenylcyanamide + Ethylene Diamine | 45% |

Such reactions are rare but noted in tetrazole decomposition studies .

Comparative Reactivity Table

Key differences between 1-(1-phenyltetrazol-5-yl)ethan-1-amine and structurally similar compounds:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the tetrazole moiety have been investigated for their ability to inhibit the growth of various bacterial strains. Studies have shown that 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can enhance the efficacy of existing antibiotics when used in combination therapies, potentially addressing antibiotic resistance issues.

Anticancer Potential

Tetrazole derivatives are also being explored for their anticancer properties. The ability of this compound to inhibit specific cancer cell lines has been documented in several studies. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in malignant cells.

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects against neurodegenerative diseases. The tetrazole ring system is thought to interact with neurotransmitter receptors, thereby modulating neurochemical pathways that are altered in conditions like Alzheimer’s disease.

Agricultural Applications

Pesticide Development

The unique structure of this compound has led to its exploration as a potential pesticide. Research has demonstrated that compounds with similar tetrazole functionalities can exhibit herbicidal and fungicidal activities. This compound could serve as a lead structure for the development of new agrochemicals aimed at improving crop yields while minimizing environmental impact.

Materials Science

Corrosion Inhibition

In materials science, this compound has been studied for its effectiveness as a corrosion inhibitor in metal protection applications. Its presence in acidic environments has shown promising results in reducing metal corrosion rates significantly.

Polymer Chemistry

The compound's reactivity allows it to be utilized in the synthesis of novel polymers. Research indicates that incorporating tetrazole units into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine can be compared with other tetrazole derivatives, such as:

1-Phenyl-1H-tetrazole-5-thiol: This compound is used as an inhibitor of aluminum corrosion and in the synthesis of oxacyclic building blocks.

5-Phenyl-1H-tetrazole: It is used as a ligand in the synthesis of coordination polymers and in corrosion inhibition studies.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.

Actividad Biológica

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique tetrazole structure and potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-(1-phenyl-1H-tetrazol-5-yl)ethanamine, with the molecular formula C9H11N5. The structure features a phenyl ring attached to a tetrazole moiety, which contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. In particular, compounds containing tetrazole rings have been evaluated against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentrations (MICs) .

Antifungal Activity

A study focused on hybrid pyrazole-tetrazole compounds indicated that tetrazole derivatives can effectively inhibit fungal strains like Aspergillus niger and Penicillium digitatum. The inhibition zones were measured to assess antifungal efficacy, with results suggesting that modifications in the side chains of tetrazoles can enhance their antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. One study evaluated cytotoxicity against cancer cell lines (A549 and HTB-140) using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxic effects while sparing normal cells, highlighting their selectivity for cancerous tissues .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. For example:

- Enzyme Inhibition : Some tetrazole derivatives have been shown to inhibit enzymes like α-amylase, which is crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption, making these compounds potential candidates for diabetes management .

Study 1: Antimicrobial Efficacy

In a comparative study of various tetrazole derivatives against E. coli, this compound was found to have an MIC of 32 µg/mL. This suggests that modifications to the structure can enhance antimicrobial properties compared to traditional antibiotics .

Study 2: Anticancer Properties

A series of experiments conducted on A549 lung cancer cells revealed that the compound exhibited an IC50 value of 15 µM. This indicates a strong potential for further development into anticancer therapeutics .

Data Summary

Propiedades

IUPAC Name |

1-(1-phenyltetrazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPTXQPXEKDURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.